![molecular formula C12H20Cl2N2O B2792133 [4-(Pyridin-3-ylmethyl)oxan-4-yl]methanamine dihydrochloride CAS No. 1393330-72-7](/img/structure/B2792133.png)
[4-(Pyridin-3-ylmethyl)oxan-4-yl]methanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(Pyridin-3-ylmethyl)oxan-4-yl]methanamine dihydrochloride, also known as POMC, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. POMC is a derivative of oxane, a six-membered heterocyclic ring containing oxygen, and pyridine, a six-membered heterocyclic ring containing nitrogen. The chemical structure of POMC is shown below:
Wirkmechanismus
The exact mechanism of action of [4-(Pyridin-3-ylmethyl)oxan-4-yl]methanamine dihydrochloride is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in disease progression. For example, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in tumor invasion and metastasis. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Furthermore, this compound has been shown to modulate various signaling pathways such as the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of MMPs, which are involved in extracellular matrix remodeling and tissue repair. This compound has also been found to inhibit the activity of COX-2, which is involved in the production of prostaglandins and other inflammatory mediators. Furthermore, this compound has been shown to modulate various signaling pathways such as the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway, which are involved in cell proliferation and survival.
Vorteile Und Einschränkungen Für Laborexperimente
[4-(Pyridin-3-ylmethyl)oxan-4-yl]methanamine dihydrochloride has several advantages as a research tool. It is a relatively stable compound that can be easily synthesized in the laboratory. It also exhibits significant activity against various diseases, making it a potential candidate for drug discovery. However, this compound has some limitations as well. It is a relatively new compound, and its exact mechanism of action is not fully understood. Furthermore, its efficacy and safety in vivo have not been extensively studied.
Zukünftige Richtungen
There are several future directions for the research on [4-(Pyridin-3-ylmethyl)oxan-4-yl]methanamine dihydrochloride. One potential direction is to study its efficacy and safety in vivo using animal models. Another potential direction is to investigate its potential applications in other fields such as materials science and catalysis. Furthermore, the development of novel derivatives of this compound with improved efficacy and safety profiles is also an area of future research.
Synthesemethoden
The synthesis of [4-(Pyridin-3-ylmethyl)oxan-4-yl]methanamine dihydrochloride can be achieved through a multi-step process involving the reaction of oxan-4-ylmethylamine with pyridine-3-carboxaldehyde. The resulting intermediate is then reduced using sodium borohydride to obtain this compound. The reaction scheme for the synthesis of this compound is shown below:
Wissenschaftliche Forschungsanwendungen
[4-(Pyridin-3-ylmethyl)oxan-4-yl]methanamine dihydrochloride has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit significant activity against various diseases such as cancer, inflammation, and neurological disorders. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. It has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. In addition, this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Safety and Hazards
Eigenschaften
IUPAC Name |
[4-(pyridin-3-ylmethyl)oxan-4-yl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.2ClH/c13-10-12(3-6-15-7-4-12)8-11-2-1-5-14-9-11;;/h1-2,5,9H,3-4,6-8,10,13H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQBFZJHOTUICE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC2=CN=CC=C2)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

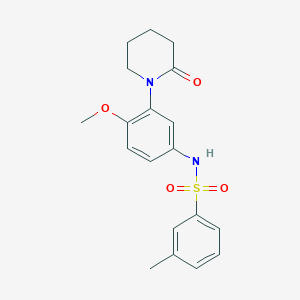
![2-(4-Fluorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2792052.png)
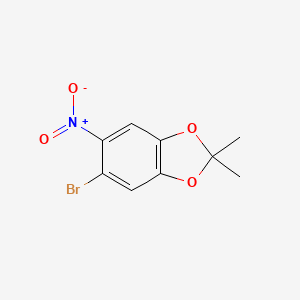

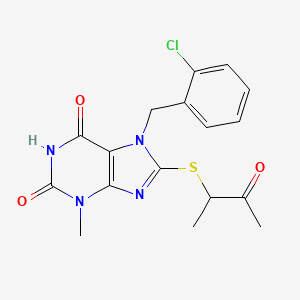
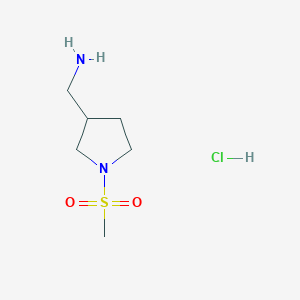
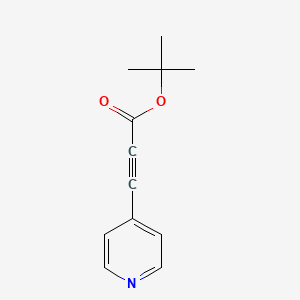
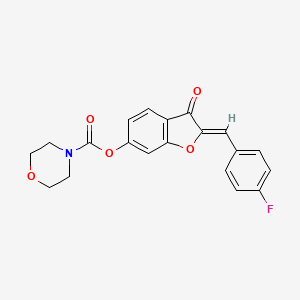
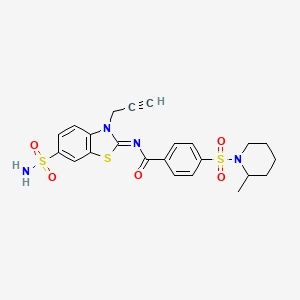

![[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-(1,3-benzothiazol-2-yl)prop-2-enoate](/img/structure/B2792068.png)
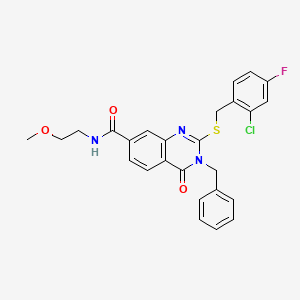
![2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2792072.png)
![7-ethyl-8-methyl-3-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2792073.png)